molecular formula C10H15NOS B13055092 (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

Cat. No.: B13055092
M. Wt: 197.30 g/mol
InChI Key: DNDREDHRVVFTHL-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. The compound features an amino group, a hydroxyl group, and a methylthiophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Reduction: The precursor undergoes a reduction reaction to form the corresponding alcohol.

    Amination: The alcohol is then subjected to an amination reaction to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Enzymatic Methods: Employing enzymes for stereoselective synthesis.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as a chiral building block in the synthesis of complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.

    Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors.

    Pathways Involved: It modulates biochemical pathways related to its target enzymes or receptors.

    Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound with a methoxy group instead of a methylthio group.

    (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound with a chloro group instead of a methylthio group.

Uniqueness

    Chiral Specificity: The (1R,2R) configuration imparts unique stereochemical properties.

    Functional Groups: The presence of the amino, hydroxyl, and methylthiophenyl groups allows for diverse chemical reactivity.

    Biological Activity: Exhibits distinct biological activities compared to its analogs.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

DNDREDHRVVFTHL-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)SC)N)O

Origin of Product

United States

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